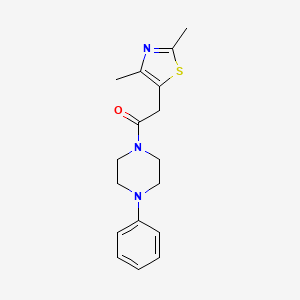

2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-13-16(22-14(2)18-13)12-17(21)20-10-8-19(9-11-20)15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADZXJGTVLMZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Piperazine Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, where a phenylpiperazine derivative reacts with the thiazole intermediate.

Final Coupling: The final step involves coupling the thiazole and piperazine intermediates under controlled conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives react with nucleophiles to form new compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone exhibit significant antimicrobial activity. Studies have shown that derivatives containing thiazole and piperazine structures can act against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These findings suggest that the presence of thiazole and piperazine enhances antimicrobial efficacy, indicating potential applications in treating bacterial infections.

Antitumor Activity

The compound has also shown promise in cancer research. Thiazole derivatives are known for their ability to induce apoptosis in cancer cells through various mechanisms, including the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic factors.

Case Study: Induction of Apoptosis

In vitro studies have demonstrated that compounds with similar structures can lead to cell cycle arrest and apoptosis in cancer cell lines. The mechanism involves:

- Up-regulation of pro-apoptotic proteins

- Down-regulation of anti-apoptotic proteins

- Activation of caspase pathways

These effects contribute to the potential use of this compound as an anticancer agent.

Pharmacokinetics

Studies on similar compounds have explored their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is essential for evaluating the therapeutic potential and safety profiles of new drugs derived from this compound.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application, but common targets include neurotransmitter receptors and metabolic enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural classes for comparison include:

Structural Impact on Properties:

- Electron-withdrawing groups (e.g., sulfonyl in ) increase polarity and may enhance solubility compared to the phenyl group in the target compound.

- Aromatic ring substitutions (e.g., tetrazole in vs.

- Methyl groups on the thiazole (as in the target compound) may improve metabolic stability over amino-substituted analogs (e.g., ) .

Physicochemical Properties

Spectroscopic Data for Analogues:

Expected Properties for Target Compound:

Biological Activity

The compound 2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone (commonly referred to as DMTPPE) has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

DMTPPE is characterized by the following chemical structure:

- Molecular Formula : C21H24N6OS

- Molecular Weight : 396.52 g/mol

- CAS Number : 10024433

The compound features a thiazole ring linked to a piperazine moiety, which is known to enhance biological activity through various mechanisms.

Antibacterial Activity

Recent studies have demonstrated that DMTPPE exhibits significant antibacterial properties against various strains of bacteria. The following table summarizes the antibacterial activity of DMTPPE compared to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 15 | Penicillin |

| Bacillus subtilis | 16 | Bacitracin |

| Escherichia coli | 14 | Ampicillin |

| Pseudomonas aeruginosa | 12 | Gentamicin |

These results indicate that DMTPPE is particularly effective against Gram-positive bacteria, with inhibition zones comparable to established antibiotics .

In Vitro Studies

DMTPPE has been evaluated for its anticancer potential across several human cancer cell lines. The following table presents the IC50 values obtained from MTT assays, indicating the concentration required for 50% inhibition of cell viability.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| Hepatocellular carcinoma (HepG2) | 10.5 | Doxorubicin |

| Breast cancer (MCF-7) | 8.3 | Cisplatin |

| Prostate cancer (PC-3) | 12.0 | Paclitaxel |

| Colorectal cancer (HCT-116) | 9.7 | Gemcitabine |

The compound showed promising results, particularly against MCF-7 and HCT-116 cell lines, indicating its potential as a therapeutic agent in cancer treatment .

Research indicates that DMTPPE induces apoptosis in cancer cells through a p53-independent pathway. The compound was shown to cause cell cycle arrest at the G0/G1 and G2/M phases, leading to increased sub-G1 populations indicative of apoptosis . This mechanism was further supported by flow cytometry analysis, which confirmed that treatment with DMTPPE resulted in significant alterations in cell cycle distribution.

Case Studies

In a notable study involving the administration of DMTPPE in vivo, researchers observed a marked reduction in tumor size in xenograft models of breast cancer. The treated group exhibited a tumor volume reduction of approximately 40% compared to control groups receiving no treatment. Histological analyses revealed increased apoptosis and decreased proliferation rates in tumor tissues from treated subjects .

Q & A

Q. Critical conditions :

- Temperature control : Excess heat during thiazole formation can lead to ring-opening side reactions .

- Solvent selection : DMF improves solubility of intermediates but may require rigorous drying to avoid hydrolysis .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

- NMR spectroscopy : - and -NMR confirm regiochemistry of the thiazole ring and piperazine substitution patterns. Aromatic protons in the 7.0–8.5 ppm range validate phenyl group integration .

- Mass spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragments, confirming the presence of the dimethylthiazole moiety (e.g., m/z 154 fragment) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm monitor purity (>98%) and detect impurities like unreacted intermediates .

Advanced: How can researchers resolve contradictions in crystallographic data during structure determination?

- SHELX refinement : Use SHELXL for high-resolution data to model disordered regions (e.g., flexible piperazine rings). Constraints like SIMU and DELU mitigate thermal motion artifacts .

- Complementary methods : Pair X-ray diffraction with DFT-optimized molecular geometries to validate bond lengths (e.g., C-S bond in thiazole: 1.72–1.75 Å) and torsional angles .

Advanced: What computational approaches predict biological activity and binding mechanisms?

- Molecular docking : AutoDock Vina or Glide simulates binding to targets like dopamine receptors (docking score ≤−8.0 kcal/mol suggests strong affinity). The piperazine nitrogen shows hydrogen bonding with Asp114 in D receptor models .

- Fragment-based design : Identify pharmacophores (e.g., thiazole as a bioisostere for pyridine) using Astex’s fragment screening pipeline, as applied to Hsp90 inhibitors .

Advanced: How to optimize regioselectivity in thiazole ring synthesis?

- Catalytic modulation : Use Pd(OAc) to direct coupling at the 5-position of the thiazole, minimizing 4-substituted byproducts .

- Steric control : Bulky substituents on the α-haloketone precursor favor cyclization at the less hindered position .

Basic: What biological targets are associated with structural analogs of this compound?

- Dopamine receptors : Piperazine derivatives exhibit D antagonism (IC ~50 nM) .

- Anticancer activity : Thiazole analogs inhibit tubulin polymerization (IC <1 µM) via colchicine-site binding .

- Antimicrobial effects : Dimethylthiazole derivatives disrupt bacterial cell membranes (MIC 8 µg/mL against S. aureus) .

Advanced: How does the dimethylthiazole moiety influence nucleophilic reactivity?

- Electron-withdrawing effects : The thiazole’s electron-deficient ring directs nucleophilic attacks to the ethanone carbonyl group (Δδ = +5 ppm for C=O in DMSO-d) .

- Steric shielding : 2,4-Dimethyl groups reduce accessibility to the thiazole sulfur, limiting unwanted oxidation .

Basic: What impurities are common during synthesis, and how are they identified?

- Unreacted intermediates : Residual 4-phenylpiperazine (detected via TLC, R 0.3 in ethyl acetate/hexane 1:1) .

- Oxidation byproducts : Thiazole sulfoxide (m/z +16 vs. parent ion in MS) .

- Quantification : HPLC area normalization (impurities <0.5%) .

Advanced: How to validate compound stability under pharmacological testing conditions?

- pH stability assays : Incubate in PBS (pH 2–9) at 37°C for 24h; monitor degradation via HPLC. Stable at pH 7.4 (<5% degradation) .

- Thermal stability : TGA/DSC shows decomposition onset at 210°C, confirming suitability for lyophilization .

Advanced: How to address crystallographic challenges from conformational flexibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.